Fmoc-PEG1-NHS ester

説明

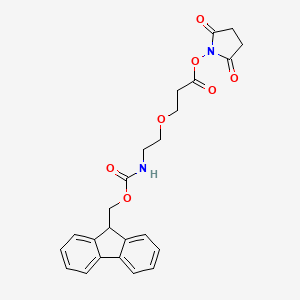

Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXUJXGIVJFGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112382 |

Source

|

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807521-05-6 |

Source

|

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Bridging Peptides and Payloads with Precision

An In-Depth Technical Guide to Fmoc-PEG1-NHS Ester: Structure, Properties, and Application

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become the gold standard for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, enhancing solubility, and reducing immunogenicity. The Fmoc-PEG1-NHS ester represents a unique and powerful tool in this field. It is a heterobifunctional linker that incorporates three key chemical motifs:

-

Fluorenylmethyloxycarbonyl (Fmoc) group: A well-known protecting group, particularly in solid-phase peptide synthesis (SPPS), which is stable under acidic conditions but readily cleaved by a base like piperidine.

-

Single Ethylene Glycol Unit (PEG1): A short, hydrophilic spacer that provides a defined length and improves the solubility of the resulting conjugate without the polydispersity issues of longer PEG chains.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that efficiently forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the molecular profile, reaction mechanics, and practical applications of Fmoc-PEG1-NHS ester, offering field-proven insights to guide your research and development efforts.

Section 1: Molecular Profile of Fmoc-PEG1-NHS Ester

Understanding the fundamental physicochemical properties of a reagent is the first step toward its successful implementation. The Fmoc-PEG1-NHS ester is designed for precision, offering a discrete length and specific reactivity.

Chemical Structure

The molecule's structure is central to its function, combining the amine-reactive NHS ester with the base-labile Fmoc protecting group through a short, hydrophilic PEG spacer.

Figure 1. Chemical Structure of Fmoc-PEG1-NHS Ester.

Figure 1. Chemical Structure of Fmoc-PEG1-NHS Ester.

Physicochemical Properties

The properties summarized below are critical for experimental design, including calculating molar equivalents, selecting appropriate solvents, and ensuring reagent stability.

| Property | Value | Source |

| Chemical Name | Fmoc-N-amido-PEG1-NHS ester | BroadPharm |

| Molecular Formula | C₂₁H₁₈N₂O₆ | BroadPharm |

| Molecular Weight | 394.38 g/mol | BroadPharm |

| CAS Number | 166410-33-9 | BroadPharm |

| Appearance | White to off-white solid | BroadPharm |

| Solubility | Soluble in DMF, DMSO, DCM | BroadPharm |

| Purity | Typically ≥95% by NMR/LC-MS | BroadPharm |

Section 2: The Chemistry of Conjugation: Mechanism and Critical Parameters

The core utility of Fmoc-PEG1-NHS ester lies in its ability to react with primary amines. However, achieving high efficiency and specificity requires a firm grasp of the underlying reaction mechanism and the environmental factors that govern it.

The Amine-NHS Ester Reaction Mechanism

The NHS ester is an activated ester. The succinimidyl group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with a primary amine. This process results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

-

Reaction Stoichiometry: Calculate the required volume of the NHS ester stock solution. A 5- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.

-

Initiate Reaction: Add the calculated volume of the NHS ester stock to the protein solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of ~50 mM. Incubate for 15-30 minutes.

Purification

The final reaction mixture contains the desired conjugate, unreacted protein, hydrolyzed linker, and quenching agent. Purification is essential.

-

Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on size, efficiently removing the small molecular weight byproducts from the much larger protein conjugate.

Section 5: Characterization of Conjugates

Confirmation of successful conjugation is a critical final step.

-

SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein. This can be visualized as a shift to a higher position on a Coomassie-stained SDS-PAGE gel compared to the unmodified protein control.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of conjugation by showing the mass of the protein plus the mass of one or more attached Fmoc-PEG1 linkers (376.38 Da, accounting for the loss of the NHS group).

-

UV-Vis Spectroscopy: The Fmoc group has a characteristic absorbance maximum around 301 nm. While protein absorbance at 280 nm can interfere, the presence of a peak or shoulder at 301 nm can be indicative of successful conjugation.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

Fmoc-PEG1-NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Core Architecture: Deconstructing the Functionality of Fmoc-PEG1-NHS Ester

Fmoc-PEG1-NHS ester is a meticulously designed molecule comprising three distinct functional moieties, each contributing to its versatility in bioconjugation.[1][2] Understanding the role of each component is fundamental to harnessing its full potential.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Serving as a temporary protecting group for amines, the Fmoc moiety is characterized by its stability under acidic conditions and its selective lability to mild bases, most notably piperidine.[3][4] This property is crucial for sequential and site-specific modifications in complex synthetic schemes, such as solid-phase peptide synthesis.[4]

-

PEG1 (Polyethylene Glycol) Linker: The single polyethylene glycol unit acts as a hydrophilic spacer.[5][6] This PEG linker enhances the aqueous solubility of the molecule and the resulting bioconjugate, a critical attribute when working with biological macromolecules.[7][8] Furthermore, it provides spatial separation between conjugated entities, which can mitigate steric hindrance and help preserve their biological function.[8][9]

-

NHS (N-hydroxysuccinimide) Ester: This functional group is the reactive component for amine coupling.[10][11] It readily reacts with primary and secondary amines on biomolecules like proteins and peptides to form stable and irreversible amide bonds.[12][13] This reaction is most efficient in the pH range of 7.2 to 8.5.[11][14]

Caption: The three key functional components of the Fmoc-PEG1-NHS ester molecule.

The Two-Stage Mechanism of Action: Conjugation and Deprotection

The utility of Fmoc-PEG1-NHS ester is realized through a sequential, two-stage process that allows for controlled and directional bioconjugation.[14]

Stage 1: Amine-Reactive Conjugation via the NHS Ester

The initial step involves the covalent attachment of the Fmoc-PEG1-NHS ester to a target biomolecule through the reaction of the NHS ester with a primary amine.[14] This is a nucleophilic acyl substitution reaction.[10][12]

-

Nucleophilic Attack: An unprotonated primary amine on the target molecule (e.g., the ε-amine of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[12][13]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[12][13]

-

Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.[12][13]

The reaction is highly pH-dependent. At a pH below 7, the amine is protonated and non-nucleophilic, slowing the reaction.[12][15] Above pH 8.5-9, the competing hydrolysis of the NHS ester becomes significant, reducing conjugation efficiency.[11][14]

Caption: The mechanism of NHS ester-mediated amine conjugation.

Stage 2: Fmoc Deprotection to Reveal a Reactive Amine

Following successful conjugation, the Fmoc group can be removed to expose a primary amine, which can then be used for subsequent modifications.[5][6]

-

Base-Mediated Cleavage: The Fmoc group is cleaved by treatment with a mild base, typically 20% piperidine in a solvent like dimethylformamide (DMF).[16][17]

-

β-Elimination: The base abstracts the acidic proton on the fluorene ring system, initiating a β-elimination reaction.[14][17]

-

Liberation of the Amine: This results in the release of a dibenzofulvene-piperidine adduct and the free primary amine on the PEG linker.[4][17]

This deprotection is generally rapid and efficient at room temperature.[3][18]

Field-Proven Experimental Protocols

The following protocols provide a robust framework for the use of Fmoc-PEG1-NHS ester.

Handling and Storage

-

Moisture Sensitivity: Fmoc-PEG1-NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[19][20]

-

Reagent Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[19][21] Solutions of the NHS ester should be prepared immediately before use in an anhydrous solvent like DMSO or DMF, as the NHS ester readily hydrolyzes.[19][22] Do not prepare stock solutions for storage.[19][21]

Protocol for Protein Conjugation

Materials:

-

Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[19]

-

Fmoc-PEG1-NHS ester

-

Anhydrous DMSO or DMF[15]

-

Quenching buffer (e.g., 1 M Tris or glycine, pH 7.2)[11]

-

Desalting column or dialysis equipment for purification.[19]

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[21] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[19][20]

-

NHS Ester Solution: Immediately before use, dissolve the Fmoc-PEG1-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[19][20]

-

Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.[12][19] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[19][20]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19][20]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11][12]

-

Purification: Remove excess reagent and byproducts via a desalting column or dialysis.[19][20]

Protocol for Fmoc Deprotection

Materials:

Procedure:

-

Reaction Setup: If the conjugate is in an aqueous buffer, it may require solvent exchange into DMF.

-

Deprotection: Add the 20% piperidine in DMF solution to the conjugate and incubate for approximately 5-10 minutes at room temperature.[4][16]

-

Purification: Purify the deprotected conjugate to remove piperidine and the dibenzofulvene adduct.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale | Source |

| NHS Ester Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. | [11][14] |

| NHS Ester Reaction Temperature | 4°C - Room Temperature | Lower temperatures can minimize hydrolysis and protein degradation. | [12] |

| NHS Ester to Amine Molar Excess | 10- to 20-fold | Drives the reaction towards completion. | [12][19] |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Efficient and rapid cleavage of the Fmoc group. | [16][18] |

| NHS Ester Hydrolysis Half-life at pH 7.0, 0°C | 4 - 5 hours | Demonstrates the importance of using freshly prepared solutions. | [11] |

| NHS Ester Hydrolysis Half-life at pH 8.6, 4°C | 10 minutes | Highlights the increased rate of hydrolysis at higher pH. | [11] |

Conclusion

Fmoc-PEG1-NHS ester is a highly effective heterobifunctional linker that enables a controlled, sequential approach to bioconjugation. By leveraging the distinct reactivities of the NHS ester and the Fmoc-protected amine, researchers can construct complex, well-defined biomolecular architectures. A thorough understanding of the underlying reaction mechanisms and adherence to optimized protocols are paramount to achieving successful and reproducible outcomes in the development of novel therapeutics, diagnostics, and research tools.

References

A comprehensive list of references is available upon request.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Fmoc-PEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. creativepegworks.com [creativepegworks.com]

- 19. broadpharm.com [broadpharm.com]

- 20. confluore.com [confluore.com]

- 21. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines

Abstract

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and efficient method for covalently modifying primary amines on proteins, peptides, and other biomolecules.[1] This guide offers a comprehensive exploration of the underlying chemistry, reaction kinetics, and critical parameters governing the success of NHS ester conjugations. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals to achieve reproducible, high-efficiency bioconjugation outcomes.

The Core Principle: Nucleophilic Acyl Substitution

The utility of NHS esters lies in their ability to form stable, irreversible amide bonds with primary amines under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[1][] The reaction targets two primary locations on proteins: the α-amine at the N-terminus of the polypeptide chain and the ε-amine on the side chain of lysine residues.[1][3]

The fundamental reaction is a nucleophilic acyl substitution . The unprotonated primary amine (R-NH₂) acts as a potent nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[][4]

Caption: The reaction mechanism of an NHS ester with a primary amine.

The Critical Balance: Aminolysis vs. Hydrolysis

The success of any NHS ester conjugation hinges on maximizing the desired reaction with the amine (aminolysis) while minimizing a significant competing side reaction: hydrolysis.[4][5] In aqueous solutions, water can also act as a nucleophile, attacking the NHS ester. This leads to the formation of an unreactive carboxylic acid, effectively consuming the labeling reagent.[5][6]

The efficiency of the conjugation is therefore a kinetic race between these two processes. While primary amines are generally stronger nucleophiles than water, the vast molar excess of water in the reaction buffer makes hydrolysis a formidable competitor.[6] Controlling the reaction conditions to favor aminolysis is the primary goal of any well-designed protocol.

Caption: The competition between desired aminolysis and undesired hydrolysis.

Mastering the Reaction: Key Experimental Parameters

Controlling the reaction environment is paramount. The interplay of pH, buffer composition, temperature, and concentration dictates the outcome.

pH: The Master Variable

The pH of the reaction buffer is the single most critical factor influencing NHS ester chemistry.[1] It exerts a dual, opposing effect on the reaction components:

-

Amine Nucleophilicity: A primary amine must be in its unprotonated, neutral state (R-NH₂) to be nucleophilic. At acidic or neutral pH, amines are predominantly protonated (R-NH₃⁺), rendering them unreactive.[4][5][7] As the pH increases into the alkaline range, more of the amine population becomes deprotonated and reactive.

-

Ester Stability: The rate of NHS ester hydrolysis increases dramatically with rising pH.[1][6][8]

This dynamic necessitates a compromise. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5 .[1][][8] This range is sufficiently alkaline to ensure a reactive concentration of deprotonated amines while keeping the rate of hydrolysis manageable.

Caption: The pH-dependent trade-off in NHS ester reactions.

Buffers and Solvents

The choice of buffer is a self-validating step. Using the wrong buffer guarantees failure.

-

Incompatible Buffers: Buffers containing primary amines, such as Tris and glycine, are fundamentally incompatible.[1][8][9] They will compete with the target molecule for reaction with the NHS ester, effectively quenching the reaction and drastically reducing labeling efficiency.[9]

-

Recommended Buffers: Amine-free buffers are essential. Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly and successfully used.[1][8][9]

Many NHS esters have poor aqueous solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][10] It is critical to use anhydrous, high-purity solvents, as water content will hydrolyze the ester before it is even added to the reaction, and amine contaminants in low-quality DMF will consume the reagent.[10][11] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to prevent denaturation of the target protein.[1]

Temperature and Incubation Time

The reaction can be performed at temperatures ranging from 4°C to room temperature.[4]

-

Room Temperature (20-25°C): Allows for shorter incubation times, typically 30-60 minutes.[4]

-

4°C (On Ice): Slows both the aminolysis and hydrolysis rates, requiring longer incubation times (2 hours to overnight).[4][7] This can be advantageous for particularly sensitive proteins that may lose activity at room temperature.

Stoichiometry and Concentration

To drive the reaction to completion and overcome the competing hydrolysis, a molar excess of the NHS ester reagent is typically used, often ranging from 10- to 20-fold over the amount of the target biomolecule.[4][5] The optimal ratio may need to be determined empirically depending on the protein's reactivity and the desired degree of labeling.

Data Presentation: Quantitative Insights

To aid in experimental design, the following tables summarize key quantitative data.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of a typical NHS ester in aqueous buffer. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

| pH | Temperature | Approximate Half-life | Source(s) |

| 7.0 | 0°C | 4-5 hours | [8][12][13] |

| 7.0 | Ambient | ~7 hours | [3][4] |

| 8.0 | 4°C | ~1 hour | [4] |

| 8.6 | 4°C | 10 minutes | [8][12] |

| 9.0 | Room Temp. | Minutes | [1][3] |

Table 2: Recommended Buffers for NHS Ester Reactions

This table provides a list of commonly used, compatible buffers for NHS ester conjugation reactions.

| Buffer | Typical Concentration | Recommended pH Range | Source(s) |

| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | [1][9] |

| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | [9][10] |

| Sodium Borate | 50 mM | 8.5 | [8][9] |

| HEPES | 50 - 100 mM | 7.2 - 8.5 | [1][8][9] |

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for protein labeling. Each step is designed to ensure the integrity of the reagents and the reaction conditions.

Caption: A typical experimental workflow for NHS ester bioconjugation.

Protocol 1: General Protein Labeling

-

Prepare Protein Solution:

-

Prepare NHS Ester Stock Solution:

-

Allow the vial of solid NHS ester reagent to fully equilibrate to room temperature before opening.[3][6]

-

Causality: This critical step prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis and inactivation.[6]

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[1][5] Do not prepare and store stock solutions in aqueous buffers.[6]

-

-

Perform the Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved NHS ester stock solution to the protein solution while gently stirring or vortexing.[1][5] The volume of organic solvent should not exceed 10% of the total reaction volume.[1]

-

Causality: The molar excess drives the reaction equilibrium toward the desired product, outcompeting hydrolysis. Limiting the organic solvent preserves protein structure.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][8] Protect light-sensitive reagents (e.g., fluorescent dyes) from light.

-

-

Quench the Reaction:

-

Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 20-50 mM.[15]

-

Incubate for an additional 15-30 minutes at room temperature.[4][15]

-

Causality: This step is essential to consume any unreacted NHS ester, preventing non-specific labeling of other molecules in downstream applications and ensuring a defined, stable final product.[15][16]

-

Protocol 2: Purification of the Conjugate

-

Select Purification Method:

-

The most common method for purifying proteins from small molecules (like unreacted label, hydrolyzed ester, and NHS) is size-exclusion chromatography, often using a pre-packed desalting column.[1][4] Dialysis is also an effective alternative.[1]

-

Causality: This physically separates the large protein conjugate from the small, unreacted components based on molecular weight, yielding a pure product.

-

-

Execute Purification:

-

Equilibrate the desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Apply the quenched reaction mixture to the column.

-

Collect the fractions containing the purified protein conjugate, which will elute first.

-

Conclusion

NHS ester chemistry offers a powerful and versatile tool for the selective modification of primary amines in biomolecules.[17] Its successful application is not merely procedural but requires a deep understanding of the underlying chemical principles. By carefully controlling the reaction parameters—most notably pH and buffer composition—to favor aminolysis over the competing hydrolysis reaction, researchers can achieve high-efficiency, reproducible conjugations. The self-validating protocols and causal explanations provided in this guide serve as a robust foundation for scientists in research and drug development to harness the full potential of this indispensable bioconjugation technique.

References

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

-

True Geometry. (n.d.). Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents?. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

-

Zhang, C., et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 89-98. Retrieved from [Link]

-

Wang, Y., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7349. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

-

Wagner, M. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 14023–14032. Retrieved from [Link]

-

Navarrete-Perea, J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 17(10), 3560–3571. Retrieved from [Link]

-

Wagner, M. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. Retrieved from [Link]

-

Koniev, O., & Wagner, A. (2015). Preparation of activated NHS-esters and their reaction with.... ResearchGate. Retrieved from [Link]

-

Mohapatra, S., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 638, 339-361. Retrieved from [Link]

-

Jackson, M. A., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 13(44), 13133-13141. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. ACS Publications. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

Lim, S. I., & Ting, A. Y. (2012). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Methods in Molecular Biology, 832, 115-127. Retrieved from [Link]

-

Reddit. (2019). If an amino acid has NH3+ for its side chain (Lysine), is the "amino group" always the N-terminal and never the side chain?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. glenresearch.com [glenresearch.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. blog.truegeometry.com [blog.truegeometry.com]

- 17. glenresearch.com [glenresearch.com]

Solubility and stability of Fmoc-PEG1-NHS ester

An In-depth Technical Guide to the Solubility and Stability of Fmoc-PEG1-NHS Ester

Abstract

Fmoc-PEG1-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development.[1][2][3] Its unique structure, comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic polyethylene glycol (PEG) spacer, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, offers a versatile platform for sequential conjugations.[1][4] However, the very reactivity that makes this molecule valuable also renders it susceptible to degradation, primarily through hydrolysis of the NHS ester and premature cleavage of the Fmoc group. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the physicochemical principles governing the solubility and stability of Fmoc-PEG1-NHS ester. It offers field-proven best practices, detailed experimental protocols, and an explanation of the causality behind these procedures to empower researchers to achieve maximal efficiency, reproducibility, and confidence in their experimental outcomes.

Core Physicochemical Properties

Understanding the molecular architecture of Fmoc-PEG1-NHS ester is fundamental to its correct application. Each functional moiety has a distinct role that dictates the molecule's behavior in different chemical environments.

-

Fmoc Group: A bulky, hydrophobic protecting group that masks a primary amine. It is stable under acidic conditions but is readily cleaved by bases, most commonly secondary amines like piperidine.[5][6]

-

PEG Spacer: A single ethylene glycol unit that imparts hydrophilicity, which can increase the solubility of the entire molecule or the resulting conjugate in aqueous media.[4][7]

-

NHS Ester: An activated ester highly reactive towards primary amines (e.g., the N-terminus of proteins or the ε-amino group of lysine residues) between pH 7.2 and 8.5.[5][8] This reactivity is, however, challenged by a competing hydrolysis reaction.[9]

Table 1: Physicochemical Characteristics of Fmoc-PEG1-NHS Ester

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoate | [4] |

| CAS Number | 1807521-05-6 | [2][4] |

| Molecular Formula | C₂₄H₂₄N₂O₇ | [2][4] |

| Molecular Weight | ~452.46 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [4] |

Solubility: Principles and Best Practices

The solubility of Fmoc-PEG1-NHS ester is a function of its constituent parts. While the PEG linker enhances water compatibility, the larger Fmoc and NHS ester groups confer significant organic character. This duality requires a specific strategy for preparing the reagent for use in the predominantly aqueous environments of bioconjugation.

Causality of Solubility Behavior

Direct dissolution of the solid ester into an aqueous buffer is strongly discouraged. This approach exposes the moisture-sensitive NHS ester to a high molar concentration of water, initiating rapid hydrolysis before the desired reaction with the target amine can occur.[10] The recommended and validated method is to first prepare a concentrated stock solution in a suitable water-miscible, anhydrous organic solvent.[8][11] This stock can then be added in a small volume to the aqueous reaction mixture, minimizing the concentration of the organic solvent (typically <10%) to avoid denaturation of biological targets like proteins.[12]

Table 2: Solubility of Fmoc-PEG1-NHS Ester in Common Laboratory Solvents

| Solvent | Solubility & Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble. Widely used for preparing high-concentration stock solutions. Anhydrous grade is essential. | [4][11][13] |

| Dimethylformamide (DMF) | Soluble. Another common choice for stock solutions. Must be anhydrous and amine-free, as degraded DMF contains dimethylamine which can react with the NHS ester and cleave the Fmoc group. | [5][13] |

| Aqueous Buffers | Sparingly soluble. Direct dissolution is not recommended due to rapid hydrolysis. The PEG spacer aids solubility of the final conjugate. | [4][10][12] |

Experimental Protocol 1: Preparation of a Concentrated Stock Solution

This protocol ensures the integrity of the reagent by minimizing exposure to moisture.

-

Equilibration: Allow the sealed vial of solid Fmoc-PEG1-NHS ester to equilibrate to ambient room temperature for at least 20 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.[11][13]

-

Solvent Preparation: Use a syringe with a needle to withdraw the required volume of anhydrous DMSO or DMF. Employing a "balloon technique" with nitrogen or argon to maintain positive pressure in the solvent bottle is best practice to preserve its anhydrous state.

-

Dissolution: Weigh the desired amount of Fmoc-PEG1-NHS ester in a separate, dry tube. Add the anhydrous solvent to the solid to achieve the target concentration (e.g., 10 mg/mL or ~22 mM).

-

Mixing: Cap the tube and vortex gently until the solid is completely dissolved.

-

Usage and Storage: This stock solution should be used immediately for the highest reactivity.[11] If short-term storage is necessary, aliquot the solution into single-use volumes in tightly sealed, low-retention tubes, purge with argon or nitrogen, and store at -20°C or -80°C for no more than a few months.[13] Avoid repeated freeze-thaw cycles.

Diagram 1: Recommended Workflow for Reagent Preparation

Caption: Workflow for preparing Fmoc-PEG1-NHS ester for conjugation.

Stability: A Multifactorial Challenge

The chemical stability of Fmoc-PEG1-NHS ester is governed by two key vulnerabilities: the hydrolysis of the NHS ester and the base-catalyzed cleavage of the Fmoc group. Managing these liabilities is paramount for successful conjugation.

The NHS Ester: The Race Against Hydrolysis

In an aqueous environment, the NHS ester is subject to two competing nucleophilic attacks: the desired reaction with a primary amine (aminolysis) and the undesired reaction with water or hydroxide ions (hydrolysis).[9][10] While primary amines are stronger nucleophiles than water, the vast molar excess of water in reaction buffers makes hydrolysis a significant and unavoidable side reaction.[9]

Diagram 2: Competing Reaction Pathways for the NHS Ester

Caption: Step-by-step workflow for a typical bioconjugation reaction.

Experimental Protocol 3: Conjugation of Fmoc-PEG1-NHS Ester to a Protein

-

Protein Preparation: Ensure the protein of interest is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3). [11]If the protein is in a buffer containing Tris or other primary amines, it must be exchanged via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Fmoc-PEG1-NHS ester in anhydrous DMSO as described in Protocol 1. [8][14]Do not store aqueous dilutions.

-

Conjugation Reaction: a. While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution. [8]The optimal ratio may need to be determined empirically. b. Ensure the final DMSO concentration remains below 10% of the total reaction volume. c. Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C. [11]4. Quenching (Optional but Recommended): To stop the reaction and hydrolyze any remaining active NHS ester, add a quenching buffer with a primary amine (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM. [14]Incubate for 15 minutes.

-

Purification: Remove unreacted Fmoc-PEG1-NHS ester and the hydrolyzed byproduct from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer. [8]

Quality Control and Purity Assessment

The success of any conjugation experiment relies on the quality of the starting material. Given the susceptibility of Fmoc-PEG1-NHS ester to hydrolysis, assessing its purity is a critical, self-validating step, especially if the reagent has been stored for an extended period.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase HPLC (RP-HPLC) method can separate the active NHS ester from its hydrolyzed carboxylic acid byproduct. By comparing the peak area of the active ester to the total peak area (active + hydrolyzed), one can determine the percentage of active reagent remaining. [9][15]* Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It can be used to confirm the identity of the main peak as the correct product and to identify the mass of impurity peaks, confirming, for example, the presence of the hydrolyzed form. [15]

Conclusion

Fmoc-PEG1-NHS ester is a powerful tool for chemical biology and drug development, but its bifunctional reactivity demands a rigorous and informed approach to handling. The core principles for success are immutable: the absolute exclusion of moisture during storage and handling, the use of anhydrous amine-free solvents for stock solutions, and the precise control of pH and temperature during conjugation. By understanding the chemical causality behind these principles and implementing the validated protocols described herein, researchers can mitigate reagent degradation, ensure the integrity of their experiments, and achieve consistent, high-efficiency conjugations.

References

-

CD Bioparticles. Fmoc-PEG1-NHS ester. CD Bioparticles. Available from: [Link]

-

Biopharma PEG. Fmoc-NH-PEG1-COOH, 1654740-73-4. Biopharma PEG Scientific Inc. Available from: [Link]

-

JenKem Technology. MATERIAL SAFETY DATA SHEET. JenKem Technology. Available from: [Link]

-

AxisPharm. Fmoc-PEG-NHS ester. AxisPharm. Available from: [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. Available from: [Link]

-

Lee, L. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available from: [Link]

-

Cline, G. W., & Hanna, S. B. (1987). The Aminolysis of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087-3091. Available from: [Link]

-

Mallet, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2686. Available from: [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. Available from: [Link]

-

Mondal, S., & Bera, S. (2020). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Available from: [Link]

-

Fields, G. B., & Lauer-Fields, J. L. (2002). Methods for Removing the Fmoc Group. In: Peptide Synthesis and Applications. Springer Protocols Handbooks. Humana Press. Available from: [Link]

-

ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions. ResearchGate. Available from: [Link]

-

Al-Ghabeish, M., & Al-Achi, A. (2002). The effects of packaging on the stability of a moisture sensitive compound. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(5), 339-342. Available from: [Link]

-

Koumbogle, K., et al. (2022). Effect of moisture on solid state stability. ResearchGate. Available from: [Link]

-

Worrell, B. T., et al. (2013). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry, 24(9), 1564-1568. Available from: [Link]

-

Arora, N., et al. (2021). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. IntechOpen. Available from: [Link]

Sources

- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. biosynth.com [biosynth.com]

- 3. Fmoc-NH-PEG8-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Fmoc-PEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Fmoc-PEG1-NHS Ester for Beginners

Abstract

Fmoc-PEG1-NHS ester is a heterobifunctional crosslinker featuring three key components: a base-labile Fmoc protecting group, a single polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it a versatile tool in bioconjugation, peptide synthesis, and drug delivery. This guide provides a foundational understanding of the molecule's chemistry, its mechanism of action, core applications, and detailed, field-proven protocols for its use. It is designed for researchers, scientists, and drug development professionals who are new to this reagent and seek both theoretical knowledge and practical, actionable methodologies.

Section 1: Foundational Concepts in Bioconjugation

Before delving into the specifics of Fmoc-PEG1-NHS ester, it is crucial to understand the fundamental principles that underpin its utility.

Amine-Reactive Chemistry: The Role of NHS Esters Primary amines (–NH₂), found at the N-terminus of proteins and on the side chains of lysine residues, are abundant and readily accessible targets for covalent modification.[1][2][3] N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for targeting these amines due to their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions.[1][2][4][5]

The PEG Spacer: Enhancing Physicochemical Properties Polyethylene glycol (PEG) is a hydrophilic polymer widely used in pharmaceutical applications.[6] The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of molecules.[7][] Even a short PEG spacer, like the single unit in Fmoc-PEG1-NHS ester, increases the hydrophilicity and solubility of the molecule and its conjugates in aqueous media.[9][10] This modification can also extend a drug's plasma half-life and reduce immunogenicity by creating a "stealth" effect that helps evade the immune system.[6][7][11]

Protecting Groups: The Function of Fmoc In complex chemical syntheses, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[12] It serves as a temporary protecting group for amines and is prized for its lability under mild basic conditions (e.g., piperidine), which allows for its removal without cleaving the growing peptide from its solid support.[12][13]

Section 2: Chemical Profile of Fmoc-PEG1-NHS Ester

Fmoc-PEG1-NHS ester is a heterobifunctional linker, meaning it has two different reactive groups, allowing for sequential conjugation reactions.[14]

-

Fmoc Group: Protects a primary amine. It is removed using a base, typically piperidine, to reveal a free amine for subsequent conjugation.[10][15]

-

PEG1 Linker: A short, hydrophilic spacer that enhances solubility.[9][10]

-

NHS Ester: Reacts with primary amines to form stable amide bonds.[10][15]

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₄N₂O₇ | [10][14] |

| Molecular Weight | 452.46 g/mol | [10][14] |

| CAS Number | 1807521-05-6 | [10][14] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO | [16] |

| Storage | -20°C for long-term storage (months to years) | [10] |

Section 3: Mechanism of Action: The Amine Reaction

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[17][18]

-

Nucleophilic Attack: The unprotonated primary amine (R-NH₂) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) group and forming a highly stable amide bond between the target molecule and the PEG linker.[17][18]

The efficiency of this reaction is critically dependent on pH. The ideal pH range is typically 7.2 to 8.5.[5][16]

-

Below pH 7: Primary amines are protonated (R-NH₃⁺), making them non-nucleophilic and drastically slowing the reaction.[17]

-

Above pH 9: The NHS ester becomes increasingly susceptible to hydrolysis (reaction with water), which competes with the desired amine reaction and reduces conjugation efficiency.[5][17]

Caption: Reaction of Fmoc-PEG1-NHS ester with a primary amine.

Section 4: Core Applications

The unique structure of Fmoc-PEG1-NHS ester lends itself to several key applications in research and drug development.

-

Solid-Phase Peptide Synthesis (SPPS): It can be used to introduce a hydrophilic PEG spacer at the N-terminus of a synthetic peptide. After the peptide chain is assembled, the final Fmoc group is removed, and the Fmoc-PEG1-NHS ester is coupled to the newly freed N-terminal amine.

-

Surface Modification: The NHS ester can be used to immobilize the molecule onto surfaces functionalized with primary amines (e.g., amine-coated slides or nanoparticles). Subsequent removal of the Fmoc group exposes a primary amine on the surface, which can then be used to conjugate other molecules.

-

Linker Technology for ADCs: In the development of antibody-drug conjugates (ADCs), this molecule can serve as an initial building block. The NHS ester attaches the linker to the antibody via lysine residues, and the Fmoc-protected amine provides a handle for adding the cytotoxic payload after deprotection.[15]

Section 5: Detailed Experimental Protocols

Protocol 1: N-terminal PEGylation of a Resin-Bound Peptide in SPPS

This protocol describes how to add a PEG spacer to the N-terminus of a peptide synthesized on a solid support.

Materials:

-

Peptide-bound resin (e.g., Wang or Rink Amide resin)[19][20]

-

Fmoc-PEG1-NHS ester

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents: HCTU or HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[20]

-

Final Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 15-30 minutes to remove the N-terminal Fmoc group.[19] Drain and repeat once for 5 minutes.[21]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[22]

-

Prepare Coupling Solution: In a separate vial, dissolve Fmoc-PEG1-NHS ester (3-5 equivalents relative to resin loading) and a coupling reagent like HCTU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.).

-

Coupling Reaction: Add the activated Fmoc-PEG1-NHS ester solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Confirmation (Kaiser Test): Take a small sample of beads and perform a Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling reaction.

-

Final Steps: The resin is now ready for cleavage and purification or further modification after removing the new Fmoc group.

Caption: Workflow for N-terminal PEGylation of a peptide on resin.

Protocol 2: Labeling a Protein with Fmoc-PEG1-NHS Ester

This protocol details the conjugation of the linker to primary amines (lysine side chains) on a protein in solution.

Materials:

-

Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[17]

-

Fmoc-PEG1-NHS ester

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)[16]

-

Quenching solution: 1M Tris-HCl or Glycine, pH 7.5

-

Purification equipment: Desalting column (size-exclusion chromatography) or dialysis cassette.

Methodology:

-

Buffer Exchange: Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete in the reaction.[17]

-

Prepare Reagent Stock: Immediately before use, dissolve Fmoc-PEG1-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[22]

-

Calculate Molar Excess: Determine the molar ratio of crosslinker to protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.[17]

-

Conjugation Reaction: Add the calculated volume of the Fmoc-PEG1-NHS ester stock solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[17] Longer incubation at a lower temperature can sometimes improve selectivity and reduce protein degradation.

-

Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[17] This will consume any unreacted NHS ester.

-

Purify Conjugate: Remove unreacted crosslinker and the NHS byproduct using a desalting column or by dialysis against a suitable storage buffer.[17]

-

Characterization: Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight) or Mass Spectrometry.

Caption: Workflow for labeling a protein with Fmoc-PEG1-NHS ester.

Section 6: Troubleshooting and Expert Considerations

-

Low Conjugation Efficiency:

-

Cause: Hydrolysis of the NHS ester. This is accelerated by non-anhydrous solvents or high pH.

-

Solution: Always prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF. Ensure the reaction pH does not exceed 8.5. Consider increasing the molar excess of the reagent.

-

-

Reagent Purity:

-

Cause: Degradation of the NHS ester during storage.

-

Solution: Store the reagent at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

-

-

Protein Aggregation:

-

Cause: Modification of lysine residues can alter the protein's surface charge and lead to aggregation.

-

Solution: Optimize the molar ratio of the crosslinker to the protein. Perform the reaction at a lower protein concentration or at 4°C. Include stabilizing excipients in the buffer if compatible with the reaction.

-

-

Fmoc Deprotection Issues (SPPS):

-

Cause: Incomplete removal of the Fmoc group can block subsequent coupling.

-

Solution: Ensure the deprotection solution (20% piperidine/DMF) is fresh. For "difficult" sequences, a longer deprotection time or a double deprotection step may be necessary.[23]

-

Section 7: Conclusion

Fmoc-PEG1-NHS ester is a powerful and versatile heterobifunctional linker that serves as a valuable tool for beginners and experts alike. By understanding the distinct roles of its Fmoc, PEG, and NHS ester components, researchers can strategically apply it to a wide range of applications, from modifying synthetic peptides to constructing complex bioconjugates for drug delivery. The key to success lies in careful control of reaction conditions, particularly pH, and the use of appropriate analytical techniques to validate each step of the process.

Section 8: References

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024). PubMed Central.

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI.

-

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). Benchchem.

-

PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Unknown Source.

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PubMed.

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.

-

PEGylated Drugs: Definition, Structure, Classification and Benefits. (n.d.). BOC Sciences.

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.

-

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). Benchchem.

-

(PDF) Methods for Removing the Fmoc Group. (2025). ResearchGate.

-

Fmoc-PEG1-NHS ester. (n.d.). CD Bioparticles.

-

A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. (n.d.). Benchchem.

-

Fmoc-PEG1-NHS ester | 1807521-05-6 | HXC52105. (n.d.). Biosynth.

-

Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.

-

Methods for Removing the Fmoc Group. (n.d.). Unknown Source.

-

A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives. (n.d.). Benchchem.

-

Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

-

Fmoc-PEG-NHS ester. (n.d.). AxisPharm.

-

Fmoc-PEG1-NHS ester | CAS# 1807521-05-6 | Fmoc PEG Linker. (n.d.). MedKoo Biosciences.

-

Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - CL.

-

Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. (n.d.). Analytical Chemistry - ACS Publications.

-

NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. (n.d.). NIH.

-

NHS ester PEG. (n.d.). AxisPharm.

-

Fmoc-PEG1-NHS ester | 1807521-05-6. (n.d.). ChemicalBook.

-

Fmoc-NH-PEG1-CH2COOH, 260367-12-2. (n.d.). BroadPharm.

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Unknown Source.

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.

-

The Strategic Application of Fmoc-Protected PEG Linkers in Advanced Bioconjugation and Drug Development. (n.d.). Benchchem.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

-

Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate.

-

Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 9. Fmoc-PEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 10. medkoo.com [medkoo.com]

- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. biosynth.com [biosynth.com]

- 15. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. glenresearch.com [glenresearch.com]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. renyi.hu [renyi.hu]

Introduction to amine-reactive PEGylating reagents

An In-Depth Technical Guide to Amine-Reactive PEGylating Reagents

Authored by a Senior Application Scientist

Introduction: The Rationale and Impact of PEGylation

In the realm of biopharmaceuticals, the modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG), a process termed PEGylation, has become a cornerstone technology.[1] The covalent attachment of these non-toxic, non-immunogenic, and highly water-soluble polymer chains can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] The primary benefits of PEGylation include a significantly increased circulatory half-life by reducing renal clearance and protecting against proteolytic degradation, decreased immunogenicity, and enhanced solubility and stability.[4][5] These advantages have translated into numerous successful therapeutic products on the market, underscoring the importance of mastering this bioconjugation technique.[6]

This guide provides an in-depth exploration of amine-reactive PEGylating reagents, the most common class used for modifying biomolecules. We will delve into the underlying chemistry, provide a comparative analysis of available reagents, present a detailed experimental protocol, and discuss the critical post-reaction characterization techniques essential for success in research and drug development.

Part 1: The Chemistry of Amine-Reactive PEGylation

The vast majority of proteins and peptides possess primary amines that are readily accessible for conjugation. These amines are found at the N-terminus of each polypeptide chain and on the side chain of lysine (Lys, K) residues.[7] Due to their prevalence and high nucleophilicity, these groups are the most common targets for PEGylation.

The most widely employed amine-reactive chemistry utilizes N-hydroxysuccinimide (NHS) esters.[7][8] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester carbonyl carbon of the PEG-NHS reagent. This results in the formation of a stable and irreversible amide bond, with the NHS molecule released as a byproduct.[9][10]

The Critical Role of pH

The efficiency of the NHS ester reaction is highly dependent on pH. The target primary amines must be in a deprotonated state to act as effective nucleophiles. Since the pKa of the ε-amino group of lysine is around 10.5, the reaction is typically performed in a buffer with a pH between 7.0 and 9.0.[8][11] At a physiological pH of ~7.4, a sufficient fraction of amines is deprotonated to allow the reaction to proceed. However, increasing the pH to 8.0-8.5 can significantly accelerate the conjugation rate. This must be balanced against the competing reaction: hydrolysis of the PEG-NHS ester itself, which also increases with higher pH.[12] Therefore, optimizing the pH is a critical step to maximize conjugation efficiency while minimizing reagent loss to hydrolysis.

Caption: Reaction mechanism of amine-reactive PEGylation using an NHS-ester reagent.

Part 2: A Comparative Guide to Amine-Reactive PEG Reagents

While NHS esters are the most common, several types of succinimidyl esters and other amine-reactive functional groups are available, each with slightly different properties. The choice of reagent depends on the desired stability of the resulting linkage and the specific reaction conditions.

| Reagent Type | Reactive Group | Resulting Linkage | Key Characteristics & Causality |

| Succinimidyl Carboxymethyl Ester (SCM-PEG) | -O-CH₂-COO-NHS | Amide | Highly stable amide bond. The carboxymethyl spacer provides good reactivity.[13] |

| Succinimidyl Propionate Ester (SPA-PEG) | -O-(CH₂)₂-COO-NHS | Amide | Forms a very stable amide bond. The longer propionate spacer can sometimes improve accessibility to sterically hindered amines compared to SCM.[13][14] |

| Succinimidyl Carbonate (SC-PEG) | -O-COO-NHS | Carbamate (Urethane) | Forms a carbamate linkage. SC-PEGs are known for their high reactivity but are also more susceptible to hydrolysis than SPA or SVA PEGs.[13][15] |

| Succinimidyl Glutarate (SG-PEG) | -O-CO-(CH₂)₃-COO-NHS | Amide | Creates a stable amide bond with a longer spacer arm, which can be beneficial for maintaining the biological activity of the conjugated protein by placing the PEG moiety further from the protein surface.[13] |

| Aldehyde (ALD-PEG) | -CHO | Secondary Amine | Reacts with primary amines via reductive amination in the presence of a reducing agent (e.g., sodium cyanoborohydride). This process preserves the positive charge of the original amine, which can be crucial for maintaining protein structure and function. The reaction is highly selective for N-terminal amines at a controlled pH (pH 4-6).[16][17] |

| Isothiocyanate (ITC-PEG) | -N=C=S | Thiourea | Reacts with amines to form a stable thiourea linkage. This chemistry is robust but may be less commonly used than NHS esters for protein PEGylation.[3][16] |

Part 3: Experimental Protocol - A Self-Validating Workflow

This section provides a generalized, step-by-step protocol for the PEGylation of a protein using an amine-reactive NHS-ester PEG reagent. The rationale behind each step is explained to ensure a self-validating and robust experimental design.

Caption: A generalized experimental workflow for protein PEGylation.

Detailed Step-by-Step Methodology

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS reagent (e.g., mPEG-SPA)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Causality: Amine-containing buffers like Tris or glycine will compete with the protein for reaction with the PEG-NHS ester, drastically reducing conjugation efficiency.[18][19]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Reaction Buffer. A common starting concentration range is 1-10 mg/mL.[20]

-

Expertise: The optimal protein concentration is a balance. Higher concentrations can increase reaction rates but may also promote aggregation, while very low concentrations can slow the reaction, allowing for significant hydrolysis of the PEG reagent.[20]

-

-

PEG-NHS Reagent Preparation:

-

Allow the PEG-NHS reagent vial to equilibrate to room temperature before opening. Trustworthiness: This prevents condensation of atmospheric moisture onto the reagent, which would cause premature hydrolysis.[19]

-

Immediately before use, dissolve the required amount of PEG-NHS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). Do not prepare aqueous stock solutions for storage.[18][21]

-

Expertise: The NHS-ester is highly susceptible to hydrolysis in aqueous solutions. Preparing the stock in an anhydrous organic solvent and adding it to the reaction last minimizes this competing reaction.

-

-

Initiating the PEGylation Reaction:

-

Calculate the volume of PEG-NHS stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of PEG reagent to protein.[12]

-

Expertise: The molar ratio of PEG to protein is a key parameter to control the degree of PEGylation (the number of PEG chains attached per protein).[22][23] A higher excess will favor the formation of multi-PEGylated species.

-

Add the calculated volume of PEG-NHS stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <10% v/v) to avoid protein denaturation.[21]

-

-

Incubation:

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Expertise: Lower temperatures can help maintain the stability of sensitive proteins and slow the rate of hydrolysis, but will require longer reaction times. The optimal time and temperature should be determined empirically for each specific protein.[22]

-

-

Quenching the Reaction:

-

(Optional but recommended) Add a small amount of Quenching Buffer (e.g., to a final concentration of 50 mM Tris) and incubate for 15-30 minutes.

-

Trustworthiness: This step consumes any unreacted PEG-NHS reagent, preventing further modification of the protein during purification and analysis.

-

-

Purification of the PEGylated Conjugate:

-

Remove unreacted PEG reagent and byproducts (e.g., hydrolyzed PEG, free NHS) from the PEGylated protein.

-

Size Exclusion Chromatography (SEC): This is the most common method, effectively separating the larger PEG-protein conjugate from the smaller, unreacted PEG molecules.[24][25]

-

Dialysis/Tangential Flow Filtration (TFF): Suitable for removing smaller PEG reagents from much larger proteins.[1]

-

Part 4: Characterization and Quantification - Validating the Outcome

Thorough characterization is essential to confirm the success of the PEGylation reaction and to understand the nature of the product. A heterogeneous mixture of species (unmodified, mono-PEGylated, multi-PEGylated) is a common outcome.[26]

| Method | Principle | Information Gained |

| SDS-PAGE | Separation by size | Provides a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein. |

| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Used for both purification and analysis. Can resolve different PEGylated species (mono-, di-, etc.) and quantify the relative amounts of each.[24][25] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures mass-to-charge ratio | Provides the most accurate determination of the molecular weight of the conjugates, confirming the number of PEG chains attached and assessing the heterogeneity of the product.[27][28] |

| TNBS Assay | Colorimetric assay reacting with free primary amines | Quantifies the number of remaining (un-PEGylated) lysine residues. By comparing the PEGylated protein to the starting material, the degree of PEGylation can be estimated.[29] |

| Barium-Iodide Assay | Colorimetric assay forming a complex with PEG | Allows for the direct quantification of the total amount of PEG present in the purified conjugate sample.[29][30][31] |

| Ion Exchange Chromatography (IXC) | Separation by charge | Can be used to separate PEGylated isomers, as the conjugation to a lysine neutralizes its positive charge, altering the protein's overall pI.[32] |

Conclusion

Amine-reactive PEGylation, particularly through the use of NHS esters, is a powerful and versatile strategy for enhancing the therapeutic properties of biomolecules. A successful outcome, however, is not trivial. It requires a deep understanding of the underlying reaction chemistry, careful control over experimental parameters like pH and stoichiometry, and rigorous post-reaction analysis to validate the results. By approaching PEGylation with the methodical, self-validating framework outlined in this guide, researchers and drug developers can effectively harness this technology to create more stable, effective, and safer biotherapeutics.

References

- PEGylation of Proteins: A Structural Approach.

- 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.

- PEGylation: an approach for drug delivery. A review. PubMed.

- The Art of PEGylation: From Simple Polymer to Sophistic

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.

- Orbitrap Mass Spectrometer Characterization of PEGyl

- Heterobifunctional Amine & Thiol Reactive. Vector Labs.

- PEGylation: An Approach for Drug Delivery. A Review. Begell House.

- Questioning the use of PEGyl

- PEG NHS ester, Amine Reactive Reagent. BroadPharm.

- Full article: PEGYLATION: an important approach for novel drug delivery system. Taylor & Francis Online.

- Overview of PEG Linkers. ChemPep.

- Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay.

- From Synthesis to Characterization of Site-Selective PEGyl

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. PubMed.

- Succinimidyl PEG NHS, mPEG-NHS(SC). Nanocs.

- PEGylation Process: A Comprehensive Overview. PharmiWeb.com.

- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n

- PEGyl

- NHS-PEG-NHS. Biopharma PEG.

- Acrylate PEG Succinimidyl Carboxymethyl Ester. JenKem Technology.

- Amine Reactive Linkers. BroadPharm.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific (Czech).

- Effect of protein concentration on PEGyl

- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionaliz

- PEGylation Reagents Selection Guide. Biopharma PEG.

- Protocol for PEG NHS Reagents. AxisPharm.

- PEGYLATION OF αα-Hb USING SUCCINIMIDYL PROPIONIC ACID PEG 5K: Conjugation Chemistry and PEG Shell of PEG αα-Hbs Dictate Respectively their Oxygen Affinity and Resuscit

- mPEG-SC, 350-40K | Succinimidyl Carbonate NHS Ester Reagents.

- Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin...

- 4-Arm branched Pegylation agents > 4Arms-PEG-Succinimidyl esters. Interchim.

- Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.

- PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd.

- Protein PEGylation: Navigating Recombinant Protein Stability, Aggreg

- Chemistry for peptide and protein PEGylation.

- PEGylation and PEGyl

- Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.

- Product development issues for PEGyl

- Site-specific PEGylation of proteins: Insights into structural and functional changes. NIH.

- Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.

- Peptide and protein PEGylation: a review of problems and solutions.

- MA(PEG)n Reagents. Thermo Fisher Scientific.

- Protocol for PEG NHS Ester. BroadPharm.

- Product development issues for PEGyl

Sources

- 1. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 2. dl.begellhouse.com [dl.begellhouse.com]

- 3. chempep.com [chempep.com]

- 4. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Product development issues for PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 12. Succinimidyl PEG NHS, mPEG-NHS(SC) [nanocs.net]

- 13. interchim.fr [interchim.fr]